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Compound of Interest

Compound Name: 4-(Oxan-4-yl)aniline

Cat. No.: B1321735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative spectroscopic analysis of 4-(Oxan-4-yl)aniline and its

ortho- and meta- positional isomers. The location of the oxanyl substituent on the aniline ring

significantly influences the molecule's electronic environment and symmetry, leading to distinct

spectroscopic signatures. While comprehensive experimental data for all isomers is not

uniformly available in public databases, this guide combines available experimental data with

established spectroscopic principles to provide a robust framework for their differentiation and

characterization.

The analysis focuses on the key techniques of Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS), providing expected and observed data to aid

researchers in identifying these compounds.

Comparative Spectral Data
The following tables summarize the key expected and observed spectral data for the para-,

meta-, and ortho-isomers of (Oxan-4-yl)aniline.

Table 1: ¹H NMR Spectroscopic Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1321735?utm_src=pdf-interest
https://www.benchchem.com/product/b1321735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
4-(Oxan-4-yl)aniline

(para-)

3-(Oxan-4-yl)aniline

(meta-)

2-(Oxan-4-yl)aniline

(ortho-)

Solvent/Frequency
CDCl₃ / 400 MHz

(Observed)[1]
(Predicted) (Predicted)

-NH₂ Protons (δ ppm) 3.60 (s, 2H) ~3.6-3.8 (br s, 2H) ~3.8-4.0 (br s, 2H)

Aromatic Protons (δ

ppm)

6.89 (d, J=8.0 Hz,

2H), 6.62 (d, J=8.6

Hz, 2H)

~6.6-7.2 (m, 4H) ~6.7-7.2 (m, 4H)

Oxane Protons (δ

ppm)

(Not explicitly

reported)

~1.6-1.9 (m), ~3.4-3.6

(m), ~4.0-4.1 (m)

~1.7-2.0 (m), ~3.5-3.7

(m), ~4.0-4.2 (m)

Benzylic CH (δ ppm)
(Not explicitly

reported)
~2.5-2.7 (m, 1H) ~2.8-3.0 (m, 1H)

Aromatic Splitting AA'BB' System Complex Multiplets Complex Multiplets

Table 2: ¹³C NMR Spectroscopic Data

Parameter
4-(Oxan-4-yl)aniline

(para-)

3-(Oxan-4-yl)aniline

(meta-)

2-(Oxan-4-yl)aniline

(ortho-)

Solvent/Frequency
CDCl₃ / 100 MHz

(Observed)[1]
(Predicted) (Predicted)

Aromatic C-NH₂ (δ

ppm)
142.57 ~145-147 ~144-146

Aromatic C-Subst. (δ

ppm)

(Not explicitly

reported)
~140-142 ~130-132

Aromatic CH (δ ppm) 115.69, 116.10 ~112-130 (4 signals) ~115-130 (4 signals)

Oxane Carbons (δ

ppm)

(Not explicitly

reported)

~34-36 (CH₂), ~67-69

(CH₂-O)

~33-35 (CH₂), ~67-69

(CH₂-O)

Benzylic CH (δ ppm)
(Not explicitly

reported)
~42-44 ~38-40
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Table 3: Infrared (IR) Spectroscopy Data (Expected)

Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Comments

Amine (N-H)
Symmetric/Asymmetri

c Stretch
3500-3300

Two distinct bands for

a primary amine.

Aromatic C-H Stretch 3100-3000
Medium to weak

bands.

Aliphatic C-H Stretch 2950-2850
Strong bands from the

oxane ring.

Aromatic C=C Stretch 1620-1580

Multiple bands,

characteristic of the

benzene ring.

Amine (N-H) Scissoring 1650-1580
Often overlaps with

C=C stretches.

Ether (C-O-C) Asymmetric Stretch 1150-1085

Strong, characteristic

band for the oxane

ring.

Aromatic C-H Out-of-Plane Bending 900-690

Key diagnostic region:

para- (~850-810),

meta- (~810-750 &

~725-680), ortho-

(~770-735).

Table 4: Mass Spectrometry (MS) Data
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Parameter
4-(Oxan-4-yl)aniline

(para-)

3-(Oxan-4-yl)aniline

(meta-)

2-(Oxan-4-yl)aniline

(ortho-)

Molecular Formula C₁₁H₁₅NO C₁₁H₁₅NO[2][3] C₁₁H₁₅NO[4]

Molecular Weight 177.24 177.24 177.24

Molecular Ion (M⁺)

(m/z)
Expected at 177

Predicted at

177.11482[2]

Predicted at

177.11482[4]

[M+H]⁺ (m/z) Expected at 178
Predicted at

178.12265[2]

Predicted at

178.12265[4]

Key Fragmentation

Loss of oxane

fragments, cleavage

at the benzylic

position.

Similar fragmentation

pattern expected, with

potential minor

differences in ion

abundance.

Similar fragmentation

pattern expected, with

potential minor

differences in ion

abundance.

Workflow for Isomer Analysis
The logical flow for synthesizing, isolating, and spectroscopically characterizing the (Oxan-4-

yl)aniline isomers is depicted below. This process ensures unambiguous structural confirmation

through the convergence of data from multiple analytical techniques.
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Workflow for Spectroscopic Characterization of (Oxan-4-yl)aniline Isomers
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Caption: Experimental workflow for isomer synthesis, purification, and structural elucidation.
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Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg (for ¹H NMR) or 20-50 mg (for ¹³C NMR) of the

purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d

(CDCl₃) or DMSO-d₆, within a 5 mm NMR tube.[5][6] Tetramethylsilane (TMS) is typically

used as an internal reference standard (δ = 0.00 ppm).

Instrumentation: Data is acquired on a high-resolution NMR spectrometer operating at a

proton frequency of 300 MHz or higher.[6]

¹H NMR Acquisition: A standard proton spectrum is acquired with a sufficient number of

scans to achieve a good signal-to-noise ratio. Key parameters include a 30-45° pulse angle,

a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired to simplify signals to

singlets for each unique carbon atom. A greater number of scans is required due to the low

natural abundance of the ¹³C isotope.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is

common. A small amount of the solid is placed directly onto the ATR crystal, and firm contact

is ensured using a pressure clamp.[6] Alternatively, a KBr pellet can be prepared by grinding

a small amount of the sample with dry KBr powder and pressing it into a transparent disk.[5]

Instrumentation: An FT-IR spectrometer is used for data collection.

Data Acquisition: A background spectrum (of the empty ATR crystal or a pure KBr pellet) is

recorded first and automatically subtracted from the sample spectrum. The spectrum is

typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[5][6] Averaging 16

to 32 scans is standard practice to improve data quality.
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Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) at a low concentration (e.g., 1 mg/mL).

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like

Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.[7] Common

ionization techniques include Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition: The instrument is calibrated using a known standard. For EI, a standard

electron energy of 70 eV is typically used. The mass analyzer scans a range (e.g., m/z 50-

500) to detect the molecular ion and its characteristic fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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